An In-depth Technical Guide to the Chemical Structure of 4-(Aminomethyl)-4-phenylcyclohexanol
An In-depth Technical Guide to the Chemical Structure of 4-(Aminomethyl)-4-phenylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Aminomethyl)-4-phenylcyclohexanol, a substituted cyclohexane derivative with potential applications in medicinal chemistry. By synthesizing data from analogous compounds and established chemical principles, this document will explore its chemical structure, potential synthetic pathways, characterization methods, and prospective pharmacological relevance.
Introduction: Unveiling the Potential of a Phenyl-Substituted Aminocyclohexanol
4-(Aminomethyl)-4-phenylcyclohexanol belongs to a class of compounds that have garnered interest in drug discovery due to their structural resemblance to known pharmacologically active agents. The molecule incorporates a cyclohexane scaffold, a phenyl ring, a hydroxyl group, and an aminomethyl group. This unique combination of functional groups and stereochemical possibilities makes it a compelling target for synthetic and medicinal chemists. The presence of both a hydrophilic aminomethyl and hydroxyl group, along with a lipophilic phenyl group, suggests that this compound may possess interesting pharmacokinetic and pharmacodynamic properties.
Derivatives of aminocyclohexanol have been investigated for a range of biological activities. For instance, some phenyl-substituted aminomethylcycloalkanols have been synthesized and evaluated for their analgesic properties.[1] Furthermore, the related compound 4-phenylcyclohexanol has been explored for its potential neuroprotective and anti-inflammatory effects.[2] These findings provide a strong rationale for the investigation of 4-(Aminomethyl)-4-phenylcyclohexanol as a potential therapeutic agent.
Elucidating the Chemical Architecture
The chemical structure of 4-(Aminomethyl)-4-phenylcyclohexanol is characterized by a cyclohexane ring with two substituents at the C4 position: a phenyl group and an aminomethyl group, and a hydroxyl group at the C1 position.
| Property | Value | Source |
| CAS Number | 37436-03-6 | [3] |
| Molecular Formula | C13H19NO | [3] |
| Molecular Weight | 205.30 g/mol | [3] |
The molecule's structure, with its multiple functional groups, gives rise to several key chemical features:
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Chirality and Stereoisomerism: The cyclohexane ring can exist in different conformations, and the substituents can be arranged in various spatial orientations. This leads to the possibility of cis and trans isomers, as well as enantiomers, which may exhibit different biological activities. The stereoselective synthesis of related aminocyclohexanes has been a subject of considerable research.[4][5]
-
Reactivity: The primary amine of the aminomethyl group is nucleophilic and can participate in a variety of chemical reactions, such as acylation and alkylation. The hydroxyl group can undergo oxidation to a ketone or be converted into an ether or ester. The phenyl group can undergo electrophilic aromatic substitution reactions.
Below is a diagram illustrating the chemical structure of 4-(Aminomethyl)-4-phenylcyclohexanol.
Caption: Chemical structure of 4-(Aminomethyl)-4-phenylcyclohexanol.
Strategic Synthesis: A Proposed Pathway
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for 4-(Aminomethyl)-4-phenylcyclohexanol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Cyano-4-phenylcyclohexanone
This step can be adapted from the synthesis of 4-amino-4-arylcyclohexanones.[6]
-
To a solution of sodium ethoxide in ethanol, add phenylacetonitrile.
-
Slowly add acrylonitrile to the reaction mixture at a controlled temperature.
-
After the addition is complete, reflux the mixture to facilitate the Dieckmann cyclization.
-
Acidify the reaction mixture and heat to induce hydrolysis and decarboxylation, yielding 4-cyano-4-phenylcyclohexanone.
-
Purify the product by crystallization or column chromatography.
Step 2: Reduction of the Ketone
-
Dissolve 4-cyano-4-phenylcyclohexanone in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain 4-cyano-4-phenylcyclohexanol.
Step 3: Reduction of the Nitrile
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Carefully add a solution of 4-cyano-4-phenylcyclohexanol in an anhydrous solvent (e.g., diethyl ether or THF) to a suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete.
-
Cool the mixture and quench sequentially with water, aqueous sodium hydroxide, and water.
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Filter the resulting solid and extract the filtrate with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to yield 4-(Aminomethyl)-4-phenylcyclohexanol.
Alternatively, catalytic hydrogenation can be employed for the nitrile reduction. [7]
Structural Characterization: A Predictive Approach
Infrared (IR) Spectroscopy
The IR spectrum of 4-(Aminomethyl)-4-phenylcyclohexanol is expected to show the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (alcohol) | 3600 - 3200 | Broad and strong |
| N-H (primary amine) | 3500 - 3300 | Two sharp bands (symmetric and asymmetric stretching) |
| C-H (aromatic) | 3100 - 3000 | Sharp, medium intensity |
| C-H (aliphatic) | 3000 - 2850 | Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to weak |
| C-O (alcohol) | 1260 - 1000 | Strong |
| N-H (bending) | 1650 - 1580 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the protons of the phenyl ring.
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Cyclohexane Protons: A series of complex multiplets in the range of δ 1.2-2.0 ppm. The exact chemical shifts and coupling constants will depend on the stereochemistry (cis/trans) of the molecule.
-
CH₂-N Protons: A singlet or a multiplet around δ 2.5-3.0 ppm.
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NH₂ Protons: A broad singlet that can appear over a wide range (δ 1.0-4.0 ppm) and is exchangeable with D₂O.
-
OH Proton: A broad singlet, also exchangeable with D₂O, typically in the range of δ 1.5-5.0 ppm.
¹³C NMR:
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Aromatic Carbons: Several signals in the range of δ 125-145 ppm.
-
C-OH Carbon: A signal in the range of δ 65-75 ppm.
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Quaternary Carbon (C4): A signal in the range of δ 40-50 ppm.
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Cyclohexane Carbons: Signals in the aliphatic region (δ 20-45 ppm).
-
CH₂-N Carbon: A signal around δ 40-50 ppm.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. Common fragmentation patterns would likely involve:
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Loss of a water molecule (M-18) from the molecular ion.
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Loss of the aminomethyl group (M-30).
-
Cleavage of the C-C bond between the cyclohexane ring and the phenyl group, leading to a fragment at m/z 77 (phenyl cation).
-
Alpha-cleavage adjacent to the nitrogen atom.
Potential Pharmacological Applications and Future Directions
The structural motifs within 4-(Aminomethyl)-4-phenylcyclohexanol suggest several avenues for pharmacological investigation.
-
Analgesia: As previously mentioned, related phenyl-substituted aminomethylcycloalkanols have demonstrated analgesic activity.[1] The combination of a phenyl ring and an amino group is a common feature in many centrally acting analgesics.
-
Neuroprotection and Anti-inflammatory Activity: The parent compound, 4-phenylcyclohexanol, has shown promise in these areas.[2] The addition of the aminomethyl group could modulate this activity.
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition: Derivatives of 4-aminocyclohexylalanine have been investigated as potent and selective inhibitors of DPP-4, an important target in the treatment of type 2 diabetes.[8]
Future research should focus on the stereoselective synthesis of the different isomers of 4-(Aminomethyl)-4-phenylcyclohexanol to enable a thorough investigation of their structure-activity relationships. In vitro and in vivo studies will be necessary to elucidate the specific biological targets and therapeutic potential of this compound.
Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed, and may cause skin and eye irritation or burns.[9][10]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
-
Conclusion
4-(Aminomethyl)-4-phenylcyclohexanol represents a molecule of significant interest for medicinal chemistry and drug development. Its synthesis, while not explicitly detailed in the literature, can be approached through established synthetic strategies. The predicted spectral characteristics provide a foundation for its identification and characterization. Based on the pharmacological profiles of related compounds, 4-(Aminomethyl)-4-phenylcyclohexanol warrants further investigation for its potential therapeutic applications, particularly in the areas of analgesia and neuropharmacology. The exploration of its stereoisomers will be a critical step in unlocking its full potential. As with any novel chemical entity, rigorous safety protocols must be followed during its handling and investigation.
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